molecular formula C13H14N2 B14227653 2-(Cyclohexylideneamino)benzonitrile CAS No. 597553-82-7

2-(Cyclohexylideneamino)benzonitrile

Katalognummer: B14227653
CAS-Nummer: 597553-82-7
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: QJFLMSIIIWKFDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylideneamino)benzonitrile is an organic compound that features a benzonitrile group attached to a cyclohexylideneamino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylideneamino)benzonitrile typically involves the condensation reaction between 2-aminobenzonitrile and cyclohexanone. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or an acid catalyst to facilitate the formation of the imine bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexylideneamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of 2-(cyclohexylamino)benzonitrile.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: 2-(Cyclohexylamino)benzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylideneamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylideneamino)benzonitrile involves its interaction with molecular targets through its functional groups. The imine and nitrile groups can participate in various chemical interactions, including hydrogen bonding, coordination with metal ions, and nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    2-(Cyclohexylamino)benzonitrile: A reduced form of 2-(Cyclohexylideneamino)benzonitrile.

    Cyclohexanone: The starting material for the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both the cyclohexylideneamino and benzonitrile groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

597553-82-7

Molekularformel

C13H14N2

Molekulargewicht

198.26 g/mol

IUPAC-Name

2-(cyclohexylideneamino)benzonitrile

InChI

InChI=1S/C13H14N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2

InChI-Schlüssel

QJFLMSIIIWKFDA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=NC2=CC=CC=C2C#N)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.